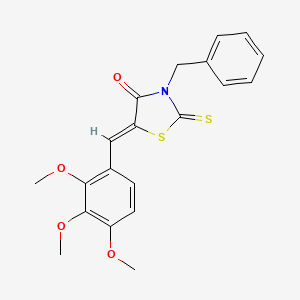
(4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a chlorobenzylidene group and a nitrophenyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorobenzylidene group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Functionalized derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.
Comparación Con Compuestos Similares
- (4Z)-4-(2-bromobenzylidene)-2-(2-bromo-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(2-fluorobenzylidene)-2-(2-fluoro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(2-methylbenzylidene)-2-(2-methyl-5-nitrophenyl)-1,3-oxazol-5(4H)-one
Comparison: Compared to its analogs, (4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one exhibits unique reactivity due to the presence of chloro substituents. These substituents enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the nitro group contributes to its potential biological activity, making it a valuable compound for medicinal research.
Propiedades
Fórmula molecular |
C16H8Cl2N2O4 |
|---|---|
Peso molecular |
363.1 g/mol |
Nombre IUPAC |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-12-4-2-1-3-9(12)7-14-16(21)24-15(19-14)11-8-10(20(22)23)5-6-13(11)18/h1-8H/b14-7- |
Clave InChI |
RBRIWJAJVCOVBV-AUWJEWJLSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11684136.png)
![2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11684144.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11684164.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B11684165.png)
![2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11684170.png)
![7-chloro-4-(4-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11684171.png)
![ethyl 4-{3-[(Z)-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11684172.png)

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B11684181.png)



![(5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11684202.png)
